(S)-Norverapamil
Overview
Description
(S)-Norverapamil is a chiral derivative of verapamil, a well-known calcium channel blocker used primarily in the treatment of cardiovascular diseases. The (S)-enantiomer of norverapamil is particularly significant due to its pharmacological properties and its role as a metabolite of verapamil. This compound is known for its ability to inhibit calcium influx in cardiac and smooth muscle cells, making it a valuable agent in medical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Norverapamil typically involves the resolution of racemic norverapamil or the asymmetric synthesis starting from chiral precursors. One common method includes the reduction of verapamil using specific reducing agents under controlled conditions to yield this compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques like chiral chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-Norverapamil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-Norverapamil has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, cancer, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of (S)-Norverapamil involves the inhibition of L-type calcium channels. By binding to these channels, it prevents calcium ions from entering cardiac and smooth muscle cells, leading to a decrease in muscle contraction and vasodilation. This action is mediated through its interaction with specific amino acid residues within the calcium channel protein, altering its conformation and function.
Comparison with Similar Compounds
Verapamil: The parent compound, used widely as a calcium channel blocker.
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Amlodipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic properties.
Uniqueness: (S)-Norverapamil is unique due to its specific enantiomeric form, which provides distinct pharmacological effects compared to its racemic mixture or other enantiomers. Its ability to selectively inhibit calcium channels with high affinity makes it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQNCPKPOLASS-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316755 | |
Record name | (S)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123931-31-7 | |
Record name | (S)-Norverapamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123931-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norverapamil, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORVERAPAMIL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YAJ9077G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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